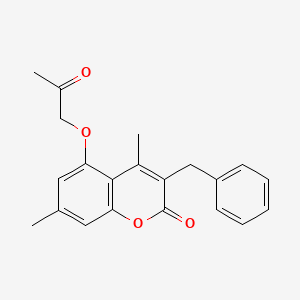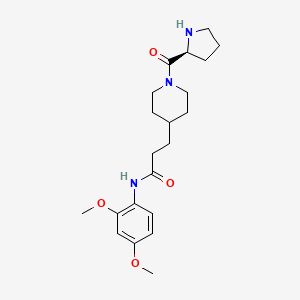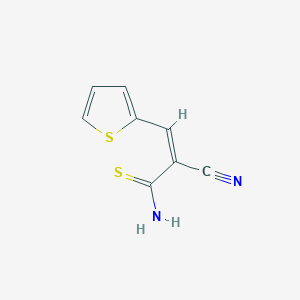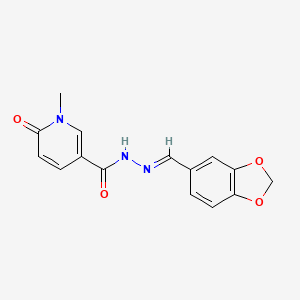![molecular formula C19H19N5O2 B5591648 2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15387487 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity Against Botrytis cinerea
Research conducted by Nagata et al. (2004) synthesized a series of 2-anilinopyrimidines and evaluated their fungicidal activities against Botrytis cinerea, a significant pathogen affecting agriculture. The study identified that specific substitutions on the pyrimidine ring could lead to compounds with excellent activity and minimal phytotoxicity, highlighting the potential of 2-anilinopyrimidines, including compounds similar to 2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide, as agricultural fungicides Nagata, T., Masuda, K., Maeno, S., & Miura, I. (2004). Pest Management Science, 60(4), 399-407.
Antiproliferative Activity Toward Cancer Cell Lines
Determann et al. (2012) explored the synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, demonstrating their ability to inhibit several cancer-related protein kinases, including Aurora B, PLK1, FAK, and VEGF-R2. This study indicates the potential of 2-anilinopyrimidines in cancer research, offering a scaffold for developing antiproliferative agents effective against various cancer cell lines Determann, R., Dreher, J., Baumann, K., Preu, L., Jones, P., Totzke, F., Schächtele, C., Kubbutat, M., & Kunick, C. (2012). European Journal of Medicinal Chemistry, 53, 254-263.
Directed C-H Bond Amination
Zhao et al. (2017) reported the use of 2-(pyridin-2-yl)aniline as a new directing group for C-H amination mediated by cupric acetate. This research demonstrates the utility of pyridinyl anilines in organic synthesis, particularly for aminating benzamide derivatives, which could be relevant for modifying compounds like this compound to enhance their biological activity or solubility Zhao, H.-Y., Wang, H.-Y., Mao, S., Xin, M., Zhang, H., & Zhang, S.-Q. (2017). Organic & Biomolecular Chemistry, 15(31), 6622-6631.
Antibacterial Agents Targeting DNA Polymerase III
Ali et al. (2001) discovered that 4-substituted 2-amino-6-(anilino)pyrimidines serve as selective inhibitors of DNA polymerase III in Staphylococcus aureus. This finding underscores the therapeutic potential of anilinopyrimidines as antibacterial agents, particularly against Gram-positive bacteria, by targeting a crucial enzyme in bacterial DNA replication Ali, A., Aster, S. D., Graham, D. W., Patel, G. F., Taylor, G. E., Tolman, R. L., Painter, R. E., Silver, L. L., Young, K., Ellsworth, K., Geissler, W., & Harris, G. S. (2001). Bioorganic & Medicinal Chemistry Letters.
Eigenschaften
IUPAC Name |
2-anilino-N-(2-pyridin-3-yloxypropyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14(26-17-8-5-9-20-13-17)10-21-18(25)15-11-22-19(23-12-15)24-16-6-3-2-4-7-16/h2-9,11-14H,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUIEPRLIRKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5591630.png)

![N-(2,4-DIMETHOXYPHENYL)-N-({N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5591642.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
